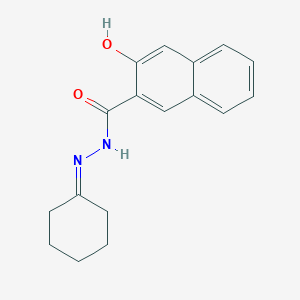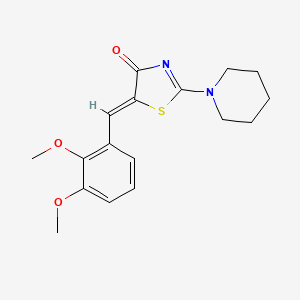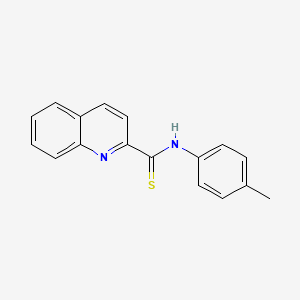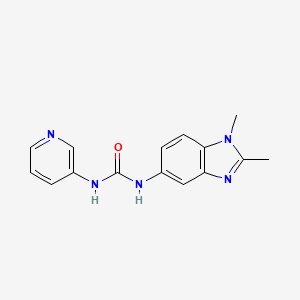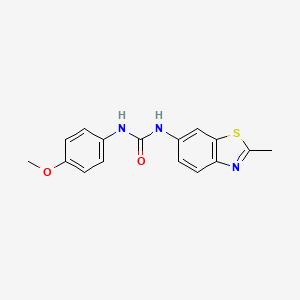
N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea, also known as MBTU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTU is a urea derivative that has been shown to possess a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is not yet fully understood, but it is believed to exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and damage. Furthermore, this compound has been shown to modulate the immune system, suggesting that it could be used to treat immunological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is its versatility, as it has been shown to exhibit a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research involving N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory conditions such as rheumatoid arthritis. Another potential application of this compound is in the development of chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea can be achieved through a simple reaction between 2-amino-6-methylbenzothiazole and 4-methoxyphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been the subject of several scientific studies that have investigated its potential therapeutic applications. One such study found that this compound exhibited significant anti-inflammatory activity in vitro, suggesting that it could be used to treat inflammatory conditions such as rheumatoid arthritis. Another study showed that this compound had potent antitumor activity against several cancer cell lines, indicating that it could be used as a chemotherapeutic agent.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-17-14-8-5-12(9-15(14)22-10)19-16(20)18-11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPAIQVMPUCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
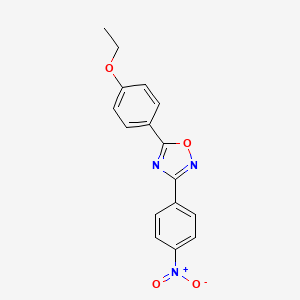
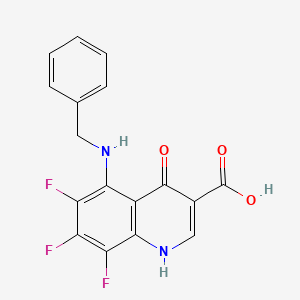
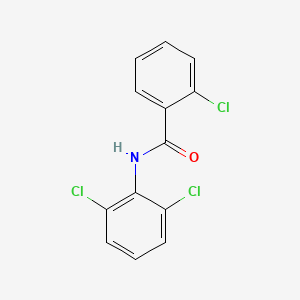

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)
